![molecular formula C12H17N3 B3245947 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine CAS No. 173386-74-8](/img/structure/B3245947.png)
1-[2-(dimethylamino)ethyl]-1H-indol-6-amine
説明
“1-[2-(dimethylamino)ethyl]-1H-indol-6-amine” is a compound with the CAS Number: 173386-74-8 . It has a molecular weight of 203.29 and is stored at room temperature . The compound is in oil form .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H17N3/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8,13H2,1-2H3 . This suggests that the compound has 12 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms. Physical and Chemical Properties Analysis
The compound is an oil with a molecular weight of 203.29 . It is stored at room temperature .科学的研究の応用
Environmental Presence and Impact
A comprehensive review by Poste, Grung, and Wright (2014) on amines and amine-related compounds in surface waters highlights the broad range of anthropogenic and natural sources of amines to the aquatic environment. This review underscores the importance of understanding the concentrations, sources, fate, and toxicity of amines in environmental waters. Although specific environmental concentrations of "1-[2-(dimethylamino)ethyl]-1H-indol-6-amine" were not provided, the study indicates that amines, in general, are seldom found in concentrations exceeding 10 µg/L in surface waters, pointing to their relatively low environmental persistence and potential toxicity concerns under current environmental concentrations (Poste, Grung, & Wright, 2014).
Biological Functions and Medical Applications
Frecska, Szabo, Winkelman, Luna, and McKenna (2013) explored the potential physiological roles of dimethyltryptamine (DMT), a compound structurally related to "this compound," particularly focusing on its role in tissue protection, regeneration, and immunity. The study suggests that DMT's interaction with the sigma-1 receptor may reveal previously unknown biological functions of DMT and related indoleamines, potentially extending beyond neural activity to include cellular protective mechanisms. This indicates the potential for "this compound" and related compounds to be studied for similar protective roles in biological systems (Frecska et al., 2013).
Synthesis and Chemical Properties
Taber and Tirunahari (2011) provided a review on indole synthesis, offering insights into the chemical properties and synthetic pathways of indole and its derivatives. While the review does not specifically address "this compound," it presents a framework for understanding the synthetic approaches and chemical behavior of indole compounds. This information is crucial for researchers interested in synthesizing and studying indole derivatives for various scientific applications, including pharmaceutical research (Taber & Tirunahari, 2011).
作用機序
Target of Action
It’s worth noting that compounds with similar structures, such as 6-((2-(dimethylamino)ethyl)amino)-3-hydroxy-7h-indeno(2,1-c)-quinolin-7-one dihydrochloride (tas-103), have been reported to target topoisomerase ii .
Mode of Action
Similar compounds have been reported to interact with their targets by binding to them, thereby altering their function . For instance, TAS-103, a quinoline derivative, has been reported to act as a potent topoisomerase II poison .
Biochemical Pathways
For instance, TAS-103 has been reported to disrupt signal recognition particle (SRP) complex formation, reducing the amount of SRP14 and SRP19 .
Pharmacokinetics
For instance, 17-demethoxy 17-[[2-(dimethylamino)ethyl]amino]geldanamycin (17DMAG) has been reported to have a plasma clearance of 70 ml/kg/min, a volume of distribution of 42.3 ± 4.1 l/kg, and distribution and elimination half-lives of 0.15 ± 0.02 and 2.8 ± 0.2 h, respectively .
Result of Action
For instance, PDMAEMA linear polymer and its copolymers have been reported to inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .
Action Environment
For instance, the antimicrobial effect of positively charged PDMAEMA particles has been reported to be influenced by pH and temperature .
生化学分析
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound, including the presence of the dimethylaminoethyl group and the indole ring .
Cellular Effects
Given its structure, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 1-[2-(dimethylamino)ethyl]-1H-indol-6-amine vary with different dosages in animal models .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]indol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-14(2)7-8-15-6-5-10-3-4-11(13)9-12(10)15/h3-6,9H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLMAJOVSWGCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC2=C1C=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




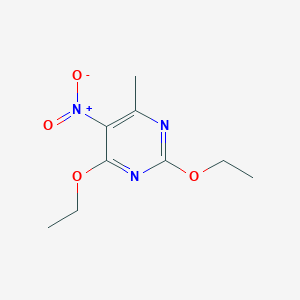
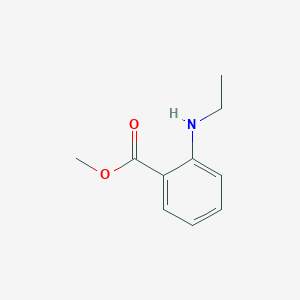
![1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one](/img/structure/B3245911.png)

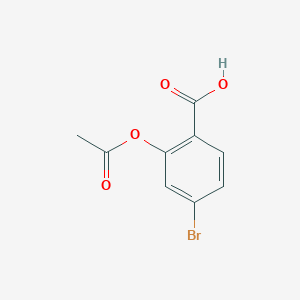
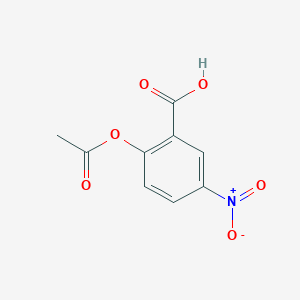
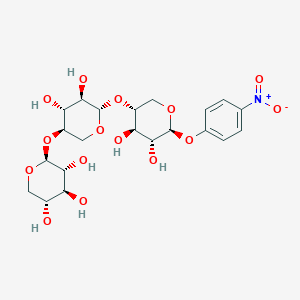
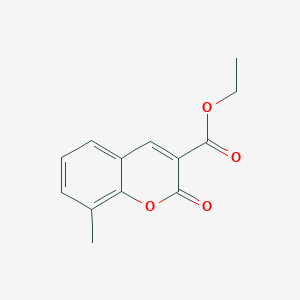
![(2S)-3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B3245972.png)

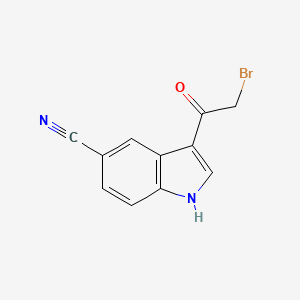
![Benzo[b]thiophene-7-acetonitrile](/img/structure/B3245991.png)
